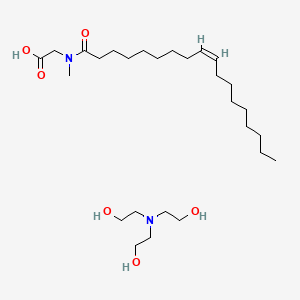
Triethanolamine oleoyl sarcosinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethanolamine oleoyl sarcosinate is a chemical compound with the molecular formula C27H54N2O6. It is a surfactant commonly used in cosmetic formulations due to its ability to improve the even distribution of products during application, reduce static charges, and increase foam production . This compound is also known for its amphiphilic properties, making it useful in various industrial and biomedical applications .
Preparation Methods
The synthesis of triethanolamine oleoyl sarcosinate typically involves the reaction of oleoyl chloride with triethanolamine in the presence of a base catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis . Industrial production methods often utilize the Schotten-Baumann reaction, where oleoyl chloride is added to an aqueous solution of N-methylglycine at a controlled pH . This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Triethanolamine oleoyl sarcosinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines and alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the oleoyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Triethanolamine oleoyl sarcosinate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of triethanolamine oleoyl sarcosinate involves its ability to act as a surfactant. It reduces the surface tension of solutions, allowing for better mixing and solubilization of compounds . As an amine, it can accept hydrogen ions to form hydroxide and a conjugate acid, which helps in raising the pH of solutions . This property is particularly useful in cosmetic and pharmaceutical formulations where pH adjustment is crucial .
Comparison with Similar Compounds
Triethanolamine oleoyl sarcosinate can be compared with other similar compounds such as:
Triethanolamine: Both compounds are used as surfactants, but this compound has better emulsifying properties due to the presence of the oleoyl group.
N-Oleoylsarcosine: Similar in structure, but this compound has enhanced foaming and antistatic properties.
Diethanolamine: While both are used in industrial applications, this compound is preferred in personal care products due to its milder effects on the skin.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various applications.
Properties
CAS No. |
17736-08-2 |
|---|---|
Molecular Formula |
C21H39NO3.C6H15NO3 C27H54N2O6 |
Molecular Weight |
502.7 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;2-[methyl-[(Z)-octadec-9-enoyl]amino]acetic acid |
InChI |
InChI=1S/C21H39NO3.C6H15NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22(2)19-21(24)25;8-4-1-7(2-5-9)3-6-10/h10-11H,3-9,12-19H2,1-2H3,(H,24,25);8-10H,1-6H2/b11-10-; |
InChI Key |
FUUGOUJDTGRGMR-GMFCBQQYSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N(C)CC(=O)O.C(CO)N(CCO)CCO |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N(C)CC(=O)O.C(CO)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


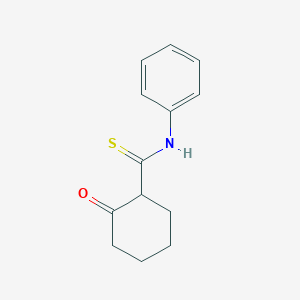
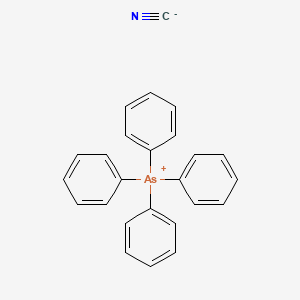



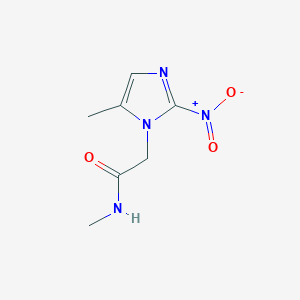

![4-Methyl-7,8,9,10-tetrahydro-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B14709678.png)
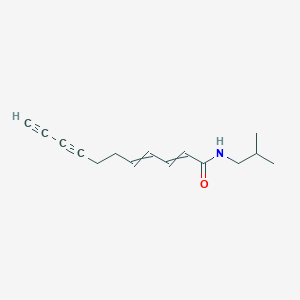
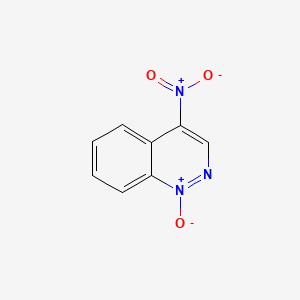
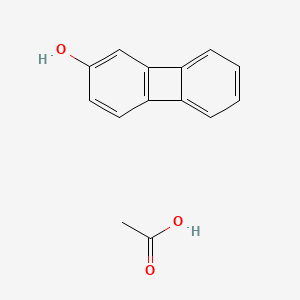
![2-Amino-7,9-dimethyl-1-oxa-3-aza-spiro[4,5]dec-2-en-4-one](/img/structure/B14709707.png)


